REACTION_CXSMILES
|
[Br:1]Br.Cl.O=[C:5]1[NH:14][C:13]2[N:12]=CC(/C=C/C(O)=O)=CC=2[CH2:7][CH2:6]1.[C:20]([OH:23])(=O)[CH3:21]>>[NH2:12][C:13]1[C:21]([CH2:20][OH:23])=[CH:7][C:6]([Br:1])=[CH:5][N:14]=1 |f:1.2|
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Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
BrBr
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Name
|
|
Quantity
|
19.6 g
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Type
|
reactant
|
Smiles
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Cl.O=C1CCC=2C=C(C=NC2N1)/C=C/C(=O)O
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Name
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|
Quantity
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350 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
|
The reaction mixture was then stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentration to dryness
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Type
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CUSTOM
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Details
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the residue was partitioned between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL)
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Type
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CUSTOM
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Details
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The aqueous layer was separated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×200 mL)
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Type
|
WASH
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Details
|
The combined organic phases were washed with a saturated solution of sodium chloride (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1CO)Br
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |